2-Cyano-2-phenylbutanamide
Overview
Description
2-Cyano-2-phenylbutanamide is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23. . This compound is a derivative of butanamide, featuring a cyano group and a phenyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-phenylbutanamide can be achieved through various methods. One common approach involves the reaction of ethyl 2-cyano-2-phenylacetate with ammonia in ethanol . This reaction typically occurs under cooling conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound often involves the use of high-quality reference standards to ensure the reliability of the product . The compound is produced under controlled conditions to maintain its purity and consistency, which is crucial for its application in pharmaceutical testing and research .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-phenylbutanamide can undergo various chemical reactions, including:
Condensation Reactions: Due to the active hydrogen on the second carbon, it can participate in condensation reactions.
Substitution Reactions: The compound can also undergo substitution reactions, where the cyano or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve reagents like aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: Often use halogenating agents or nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation reactions may yield various substituted amides, while substitution reactions can produce a range of cyano or phenyl derivatives.
Scientific Research Applications
2-Cyano-2-phenylbutanamide has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical development and method validation.
Biology: Employed in biochemical studies to understand its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of anticonvulsant drugs.
Industry: Utilized in the production of high-quality pharmaceutical products and as an impurity reference material.
Mechanism of Action
The mechanism of action of 2-Cyano-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-2-phenylbutyramide: Similar in structure but differs in the position of the cyano group.
2-Cyan-2-phenylbutanamid: Another structural isomer with slight variations in the arrangement of functional groups.
Uniqueness
2-Cyano-2-phenylbutanamide is unique due to its specific arrangement of the cyano and phenyl groups, which confer distinct chemical and biological properties. Its ability to undergo both condensation and substitution reactions makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
2-cyano-2-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSRTQXCXWMMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)(C1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024185 | |
Record name | Ciobutide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80544-75-8 | |
Record name | Ciobutide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080544758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 80544-75-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ciobutide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-2-phenylbutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIOBUTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1334R6OMW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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